molecular formula C37H50N2O10 B1208882 Methyllycaconitine Perchlorate, Delphinium sp. CAS No. 1356-60-1

Methyllycaconitine Perchlorate, Delphinium sp.

Cat. No. B1208882
CAS RN: 1356-60-1
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid. It derives from an aconitane.
Methyllycaconitine Perchlorate, Delphinium sp. is a natural product found in Delphinium andersonii, Delphinium cuneatum, and other organisms with data available.

Scientific Research Applications

Blockade of Nicotinic Currents

Methyllycaconitine, isolated from Delphinium seeds, is a potent and specific antagonist of nicotinic currents in hippocampal neurons. It inhibits acetylcholine-induced currents at picomolar concentrations, suggesting its use in characterizing neuronal nicotinic receptors sensitive to alpha-bungarotoxin (Alkondon et al., 1992).

Isolation and Purification Techniques

Effective techniques for isolating methyllycaconitine from Delphinium include vacuum liquid chromatography, which confirmed its selectivity for α-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (Coates et al., 1994).

Exploration of New Alkaloids

Studies on Delphinium corumbosum led to the isolation of methyllycaconitine and other bases, contributing to the understanding of its chemical and spectral characteristics (Narzullaev et al., 1973).

Modulation of Cell Responses

Research on the modulation of TE-671 cell responses by methyllycaconitine revealed its potency and complexity in altering the toxicity and mechanisms in livestock poisoning (Green et al., 2011).

Radioligand Characterization

Methyllycaconitine has been used as a novel radioligand for labeling alpha 7-type neuronal nicotinic acetylcholine receptors, demonstrating its high affinity and specificity in brain membrane binding (Davies et al., 1999).

Analysis of Toxic Alkaloids

Electrospray mass spectrometry methods using methyllycaconitine enable rapid screening of larkspur plant material for toxic norditerpenoid alkaloids, important for assessing the risk of poisoning (Gardner et al., 1999).

properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTANAWLDBYGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyllycaconitine Perchlorate, Delphinium sp.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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